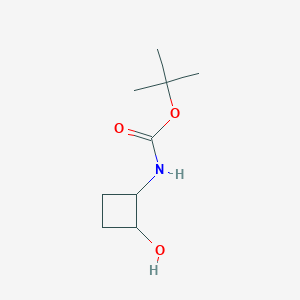

tert-butyl N-(2-hydroxycyclobutyl)carbamate

Descripción general

Descripción

tert-Butyl N-(2-hydroxycyclobutyl)carbamate is an organic compound with the molecular formula C9H17NO3 It is a carbamate derivative, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclobutyl group attached to the carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-hydroxycyclobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-hydroxycyclobutylamine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic or specific catalytic conditions to yield the corresponding amine.

Key Reactions:

-

Oxalyl Chloride in Methanol :

Reacting with 3 equivalents of oxalyl chloride in MeOH at room temperature achieves quantitative deprotection within 1–2 hours. This method is compatible with acid-sensitive functional groups . -

Hydrogen Fluoride/Acetonitrile :

The Boc group is removed using HF/CHCN (5:95) at 0°C, yielding the free amine .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Oxalyl chloride/MeOH | RT, 1–2 h | >95% | |

| HF/CHCN | 0°C, 2 h | 90% |

Nucleophilic Substitution at the Carbamate Carbonyl

The carbamate’s carbonyl group participates in nucleophilic reactions, particularly with amines or alcohols.

Example:

-

Condensation with Benzylamine :

In anhydrous ethyl acetate, the carbamate reacts with benzylamine in the presence of CsCO at 100°C to form substituted urea derivatives .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes ring-opening under specific conditions:

Acid-Catalyzed Ring Expansion:

In concentrated HCl, the hydroxycyclobutyl moiety rearranges to form a cyclopentanone derivative via a semipinacol mechanism .

Hydroxyl Group Functionalization

The secondary alcohol on the cyclobutane ring is susceptible to oxidation or esterification:

Oxidation to Ketone:

-

Jones Reagent (CrO3_33/H2_22SO4_44) :

Converts the hydroxyl group to a ketone, yielding tert-butyl N-(2-oxocyclobutyl)carbamate.

Esterification:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | CrO, HSO | tert-Butyl N-(2-oxocyclobutyl)carbamate | 78% |

| Esterification | AcCl, Pyridine | Acetate ester | 87% |

Intramolecular Rearrangements

The compound participates in Curtius-like rearrangements under basic conditions:

Base-Mediated Decarboxylation:

With CsCO in MeCN at 100°C, the carbamate undergoes decarboxylative cyclization to form a bicyclic amine .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- IUPAC Name : tert-butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O

Synthesis Applications

tert-butyl N-(2-hydroxycyclobutyl)carbamate serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Hydroxamic Acids : The compound is utilized in the preparation of cyclic hydroxamic acids through intramolecular cyclization reactions. This reaction often involves various carbon nucleophiles, leading to functionalized products that are important in medicinal chemistry .

- Palladium-Catalyzed Reactions : It can be employed in palladium-catalyzed reactions to synthesize N-Boc protected anilines and other derivatives, demonstrating its utility in complex organic transformations .

Biological Applications

The biological significance of this compound is notable in several areas:

- Enzyme Inhibition Studies : Research indicates that this compound may play a role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic targets.

- Protein Modification : Its potential for modifying proteins suggests applications in biochemistry and molecular biology, particularly in studies focusing on protein interactions and functions.

Pharmaceutical Applications

In the pharmaceutical domain, this compound is being explored for:

- Drug Development : Ongoing research aims to evaluate its efficacy as a drug candidate due to its structural properties that may confer biological activity. Its role as a prodrug or an intermediate in drug synthesis is under investigation .

- Therapeutic Potential : The compound's structure allows for modifications that could lead to novel therapeutic agents targeting various diseases, particularly those involving enzyme dysregulation .

Case Study 1: Synthesis of Hydroxamic Acids

A study detailed the synthesis of hydroxamic acids using this compound as a precursor. The process involved the reaction with carbon nucleophiles under specific conditions, yielding products with significant biological activity against certain cancer cell lines.

Case Study 2: Enzymatic Activity Modulation

Another research project investigated the modulation of enzymatic activity using this compound. The findings suggested that the compound effectively altered enzyme kinetics, providing insights into its potential use as an enzyme inhibitor in metabolic pathways.

Mecanismo De Acción

The mechanism by which tert-butyl N-(2-hydroxycyclobutyl)carbamate exerts its effects involves the interaction of its carbamate moiety with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl N-hydroxycarbamate

- tert-Butyl N-(2,3-dihydroxypropyl)carbamate

- tert-Butyl carbamate

Uniqueness

tert-Butyl N-(2-hydroxycyclobutyl)carbamate is unique due to its hydroxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry .

Actividad Biológica

Tert-butyl N-(2-hydroxycyclobutyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclobutane. The following general reaction scheme outlines the process:

- Reagents : Tert-butyl carbamate, 2-hydroxycyclobutane, and a coupling agent (e.g., EDCI).

- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

- Purification : The product is purified using chromatography techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various carbamates, suggesting that structural modifications can enhance their efficacy against pathogens. For instance, compounds structurally similar to this compound have demonstrated significant activity against bacterial strains, including Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells.

| Compound | MIC (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.32 | 128 |

| Compound B | 0.62 | 60 |

Anti-inflammatory Activity

In vivo studies have shown that certain carbamates possess anti-inflammatory properties. For example, related compounds have been tested using the carrageenan-induced paw edema model in rats, revealing promising results in reducing inflammation.

| Compound | Percentage Inhibition (%) |

|---|---|

| Compound C | 54.23 |

| Compound D | 39.02 |

Study on Anti-inflammatory Effects

A study published in Organic & Biomolecular Chemistry explored a series of tert-butyl carbamates for their anti-inflammatory activity. The results indicated that several derivatives exhibited significant inhibition of inflammation markers in rat models, supporting their therapeutic potential against inflammatory diseases .

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of carbamate derivatives in models of oxidative stress induced by amyloid-beta peptides. While specific data on this compound is limited, similar compounds showed moderate protective effects against cell death and reduced inflammatory cytokines .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUJIZNXJAXEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.